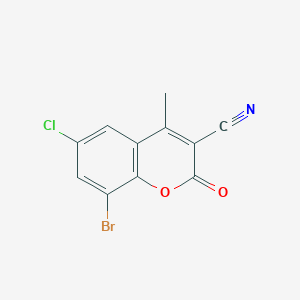

8-Bromo-6-chloro-3-cyano-4-methylcoumarin

Description

Significance of Coumarin (B35378) Derivatives in Contemporary Chemical and Biological Research

Coumarin derivatives are the subject of intense scientific interest due to their broad spectrum of pharmacological and biological activities. nih.govatlantis-press.com In medicinal chemistry, these compounds are investigated for numerous therapeutic applications, including anticoagulant, anticancer, antioxidant, antiviral, anti-inflammatory, antibacterial, and antifungal properties. nih.goveurekaselect.com The ability of coumarins to modulate various cellular processes makes them promising candidates for the development of novel therapeutic agents. japsonline.com For instance, certain coumarin derivatives have shown potential as inhibitors of cellular proliferation in various cancer cell lines and are being explored for their neuroprotective effects in the context of diseases like Alzheimer's. atlantis-press.comjapsonline.com

Beyond their medicinal applications, coumarins are also valuable in other scientific fields. Their inherent fluorescent properties have led to their use as fluorescent sensors and probes for biological systems, enabling the real-time monitoring of enzymatic activity and other biological events in living cells. nih.goveurekaselect.com Additionally, their unique optical characteristics make them suitable for applications in materials science, such as in the development of dyes. byjus.comevitachem.com The structural simplicity, low molecular weight, and high bioavailability of many coumarin derivatives further enhance their appeal as versatile scaffolds in both biological and chemical research. nih.govresearchgate.net

The diverse biological activities of coumarin derivatives are summarized in the table below:

| Biological Activity | Description |

| Anticoagulant | Certain 4-hydroxycoumarin (B602359) derivatives act as vitamin K antagonists, interfering with the blood clotting cascade. wikipedia.org |

| Anticancer | Coumarins exhibit anticancer properties through various mechanisms, including inhibiting cell proliferation, inducing apoptosis, and modulating signaling pathways. ajchem-a.combenthamscience.com |

| Antioxidant | The coumarin nucleus can be modified to create hybrid compounds with enhanced antioxidant activity. nih.gov |

| Antiviral | Various coumarin derivatives have shown activity against a range of viruses, including HIV and hepatitis. orientjchem.org |

| Anti-inflammatory | Coumarins can modulate inflammatory pathways, making them potential therapeutic agents for inflammatory conditions. atlantis-press.com |

| Antimicrobial | Both natural and synthetic coumarins have demonstrated activity against various bacteria and fungi. orientjchem.orgresearchgate.net |

| Neuroprotective | Research is ongoing into the potential of coumarin derivatives to protect against neurodegenerative diseases. orientjchem.org |

Historical Context and Evolution of Coumarin Synthesis and Applications

The history of coumarin dates back to 1820, when it was first isolated from tonka beans by A. Vogel. researchgate.netwikipedia.org Initially mistaken for benzoic acid, it was later identified as a distinct substance. wikipedia.org The first chemical synthesis of coumarin was achieved in 1868 by English chemist William Henry Perkin, a landmark achievement that also marked the first synthesis of a vegetable perfume. byjus.comwikipedia.org This pioneering work laid the foundation for the development of various synthetic methods for coumarin and its derivatives.

Over the years, a number of named reactions have been developed for the synthesis of the coumarin core, including the Perkin reaction, Pechmann condensation, Knoevenagel condensation, and Wittig reaction. byjus.comencyclopedia.pub These methods have enabled chemists to create a vast library of substituted coumarins with diverse chemical properties and biological activities.

The applications of coumarins have evolved significantly since their discovery. Initially valued for their pleasant, hay-like aroma, they were widely used in perfumes and fragrances. britannica.comleffingwell.com However, the discovery of the anticoagulant properties of dicoumarol, a coumarin derivative, in the 1940s opened the door to their extensive investigation in medicinal chemistry. wikipedia.org This led to the development of clinically important anticoagulant drugs like warfarin. wikipedia.org Today, the applications of coumarins have expanded far beyond their initial uses, with ongoing research exploring their potential in oncology, infectious diseases, and neurodegenerative disorders, as well as in materials science and as biological probes. nih.goveurekaselect.comajchem-a.com

Overview of 8-Bromo-6-chloro-3-cyano-4-methylcoumarin within the Halogenated and Cyano Coumarin Landscape

This compound is a synthetic coumarin derivative that belongs to the categories of both halogenated and cyano coumarins. The introduction of halogen atoms and a cyano group onto the coumarin scaffold can significantly influence the molecule's physicochemical properties and biological activity.

Halogenated Coumarins: The incorporation of halogen atoms, such as bromine and chlorine, into the coumarin structure is a common strategy in medicinal chemistry to enhance the therapeutic potential of the molecule. mdpi.com Halogenation can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes. mdpi.com Halogenated coumarins have been investigated for a variety of biological activities, including anticancer, antimicrobial, and insecticidal properties. benthamscience.comnih.govresearchgate.net The position and nature of the halogen substituent can have a profound impact on the compound's activity.

Cyano Coumarins: The presence of a cyano (-CN) group, particularly at the 3-position of the coumarin ring, imparts unique chemical reactivity and biological properties to the molecule. bookpi.org 3-Cyanocoumarins are valuable precursors for the synthesis of other medicinally important coumarin derivatives. bookpi.org The cyano group can participate in various chemical reactions, allowing for the introduction of other functional groups and the construction of more complex molecular architectures. bookpi.org From a biological perspective, 3-cyano-4-methyl coumarins have been explored for their potential in various therapeutic areas, with some derivatives exhibiting vinylogous reactivity that can be exploited in enantioselective reactions. frontiersin.org

This compound combines the structural features of both halogenated and cyano coumarins. The synthesis of this specific compound typically involves multi-step processes that include the carefully controlled bromination and chlorination of a coumarin precursor, followed by the introduction of the cyano group. This trifunctionalized coumarin serves as a versatile intermediate in organic synthesis and is a subject of research interest for its potential biological activities and applications in areas such as fluorescence microscopy and cellular imaging.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-chloro-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrClNO2/c1-5-7-2-6(13)3-9(12)10(7)16-11(15)8(5)4-14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEBCFNJANPVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 6 Chloro 3 Cyano 4 Methylcoumarin and Analogues

Classical Coumarin (B35378) Synthesis Approaches and Their Adaptations

Several named reactions form the foundation of coumarin synthesis, each offering a pathway to the core heterocyclic structure. nih.gov The choice of method often depends on the desired substitution pattern. For a molecule like 8-Bromo-6-chloro-3-cyano-4-methylcoumarin, a combination of strategies or a multi-step synthesis is necessary, starting with a suitably substituted phenol (B47542) or salicylaldehyde (B1680747).

The Pechmann condensation is a widely utilized one-pot reaction for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. nih.govwikipedia.org This method is particularly effective for producing 4-substituted coumarins. arkat-usa.orgorganic-chemistry.org In the context of the target molecule, this reaction could be employed to introduce the 4-methyl group by reacting a substituted phenol with ethyl acetoacetate (B1235776). researchgate.net

The general mechanism involves an initial transesterification catalyzed by the acid, followed by an intramolecular electrophilic attack (a ring-closing Michael addition) of the activated carbonyl group onto the phenol ring. organic-chemistry.org A final dehydration step yields the coumarin product. wikipedia.org The reaction's success and yield are highly dependent on the reactivity of the phenol, with electron-rich phenols like resorcinol (B1680541) reacting under milder conditions than simple phenols. wikipedia.org A variety of acid catalysts can be used, including sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride. nih.govnih.gov

| Catalyst Type | Examples | Conditions | Reference |

| Brønsted Acids | H₂SO₄, CF₃COOH, p-TsOH | Variable, often elevated temperatures | nih.govnih.gov |

| Lewis Acids | AlCl₃, ZrCl₄, FeCl₃, SnCl₄ | Variable, can be harsh | nih.govnih.gov |

| Solid Acid Catalysts | Sulfonated Nanoparticles | Solvent-free, microwave irradiation | nih.gov |

| Ionic Liquids | Chloroaluminate ionic liquids | Specific solvent conditions | organic-chemistry.org |

The Knoevenagel condensation is a crucial method for introducing substituents at the C3 position of the coumarin ring, making it highly relevant for synthesizing 3-cyanocoumarins. nih.govwisdomlib.org The reaction involves the condensation of a substituted o-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. derpharmachemica.comresearchgate.net

For the synthesis of 3-cyano-4-methylcoumarins, a substituted 2-hydroxyacetophenone (B1195853) is used in place of the aldehyde. researchgate.net The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to form the final coumarin product. In some cases, a 2-iminocoumarin intermediate is formed, which is subsequently hydrolyzed to the desired 3-cyanocoumarin (B81025). Modern adaptations of this method utilize phase transfer catalysis or microwave irradiation to improve yields and reduce reaction times, often avoiding hazardous solvents. derpharmachemica.comresearchgate.netorientjchem.org

| Active Methylene Compound | Precursor | Catalyst | Conditions | Product | Reference(s) |

| Malononitrile | 2-Hydroxybenzaldehydes | Iodine | Microwave or Thermal | 3-Cyanocoumarins | researchgate.net |

| Malononitrile | 2-Hydroxyacetophenones | Iodine | Microwave or Thermal | 3-Cyano-4-methylcoumarins | researchgate.net |

| Malononitrile | 2-Hydroxybenzaldehydes | Phase Transfer Catalyst | Biphase medium | 3-Cyanocoumarins | |

| Ethyl Cyanoacetate | 2-Hydroxyacetophenones | Phase Transfer Catalyst | Room Temperature | 3-Cyano-4-methylcoumarins | orientjchem.org |

| Malononitrile | 2-Hydroxybenzaldehydes | Basic Alumina | Solvent-free grinding | 3-Cyanocoumarins | researchgate.net |

The Perkin reaction, historically one of the first methods for coumarin synthesis, involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of a weak base, typically sodium acetate (B1210297). nih.govresearchgate.net While the classic Perkin reaction produces unsubstituted coumarin, modifications can be made to yield substituted derivatives. researchgate.net For instance, using substituted salicylaldehydes allows for the introduction of various groups onto the benzene (B151609) ring portion of the coumarin. Although less direct for creating the 3-cyano-4-methyl substitution pattern compared to the Knoevenagel or Pechmann reactions, it remains a fundamental method in coumarin chemistry. wisdomlib.org The reaction generally requires heating to proceed effectively. nih.gov

The Wittig reaction provides a versatile, albeit often multi-step, route to coumarins. nih.gov It is particularly useful for synthesizing coumarins that may be difficult to access through other condensation reactions. ijcce.ac.ir The synthesis typically involves the reaction of a suitable o-hydroxybenzaldehyde or o-hydroxyacetophenone with a phosphorus ylide, such as ethoxycarbonyl triphenylphosphorane. ijcce.ac.ir An intramolecular Wittig reaction is a key step, where the phenolic hydroxyl group attacks the phosphonium (B103445) salt, leading to cyclization and formation of the coumarin ring. rsc.orgorganic-chemistry.org This method can be conducted under milder conditions compared to the high temperatures often required for Perkin or Pechmann reactions, making it suitable for sensitive substrates. ijcce.ac.ir One-pot procedures have been developed that combine the formation of the necessary intermediates and the final cyclization into a single synthetic operation. ijcce.ac.irrsc.org

Targeted Introduction of Halogen Substituents in Coumarin Scaffolds

The synthesis of this compound necessitates the precise and regioselective introduction of bromine and chlorine atoms onto the coumarin backbone or a precursor molecule. This is typically achieved through electrophilic aromatic substitution reactions. The position of halogenation is directed by the existing substituents on the ring, which can activate or deactivate certain positions towards electrophilic attack. cdnsciencepub.com

Achieving regioselective bromination at the C8 position of a coumarin ring is a synthetic challenge that depends heavily on the electronic properties of the substrate. cdnsciencepub.com The C8 position is influenced by the electron-donating nature of the pyrone oxygen and any substituents on the benzene ring. In coumarins with a hydroxyl or methoxy (B1213986) group at the C7 position, the C8 position is activated, making it a potential site for bromination. cdnsciencepub.com

Various brominating agents are employed for this transformation, including N-bromosuccinimide (NBS) and 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD). cdnsciencepub.com The choice of reagent and reaction conditions can significantly influence the selectivity of the bromination. For example, the bromination of 7-hydroxy-4-methylcoumarin can lead to substitution at the C3, C6, and C8 positions, depending on the conditions. cdnsciencepub.com Therefore, to achieve specific bromination at C8, it is often necessary to perform the halogenation on a precursor that directs the bromine to the desired position before the coumarin ring is formed. Alternatively, protecting or blocking other active sites can be a viable strategy. The presence of other substituents, like the chloro group at C6 in the target molecule, would also influence the electronic distribution and thus the site of further electrophilic attack.

Electrophilic Chlorination Methods at the 6-Position

The introduction of a chlorine atom at the 6-position of the coumarin ring is typically achieved through electrophilic chlorination. smolecule.com This type of reaction involves an electrophile attacking the electron-rich aromatic ring. The synthesis of this compound necessitates chlorination of a precursor that may already be brominated at the 8-position. smolecule.com The choice of chlorinating agent and reaction conditions is crucial to ensure regioselectivity, directing the chlorine atom specifically to the C6 position, and to avoid unwanted side reactions. Common electrophilic chlorination methods are often employed for this transformation.

Halogenation in Related Coumarin Derivatives

The synthesis of halogenated coumarins is a significant area of study. For the target molecule, bromination at the 8-position is a required step. smolecule.com This is often accomplished using brominating agents like N-bromosuccinimide (NBS). smolecule.com The precise conditions must be controlled to ensure the bromine is introduced at the desired position.

In broader coumarin synthesis, various halogenation techniques are utilized. For instance, a solvent-free protocol using dioxane dibromide has been reported as an effective method for the vinylic bromination of coumarins, offering high regioselectivity and achieving yields over 85% for certain derivatives. smolecule.com This approach is noted for avoiding the use of hazardous molecular bromine and toxic solvents. smolecule.com

Incorporation of the Cyano Group at the 3-Position

The introduction of the cyano (-CN) group at the C3 position is a key step in forming the target compound and related derivatives. This functional group is often introduced through condensation reactions.

Cyanoacylation and Related Reactions

While direct cyanoacylation is one potential pathway, the more prevalent methods for introducing the 3-cyano group into the coumarin scaffold involve condensation reactions with cyano-activated methylene compounds. These reactions effectively build the heterocyclic ring and incorporate the cyano group simultaneously.

Condensation Reactions Involving the Cyano Moiety

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 3-cyanocoumarins. This reaction typically involves the condensation of a substituted 2-hydroxybenzaldehyde or 2-hydroxyacetophenone with an active methylene compound like malononitrile or ethyl cyanoacetate. derpharmachemica.comresearchgate.net The use of a 2-hydroxyacetophenone derivative is essential for producing the 4-methyl substituted coumarin core. derpharmachemica.com The reaction is generally catalyzed by a base.

Several catalytic systems and conditions have been developed to improve the efficiency and environmental footprint of this reaction:

Basic Catalysts: Traditional methods often use bases like piperidine or pyridine. derpharmachemica.com

Phase Transfer Catalysis: Synthesis can be achieved in a biphase medium using a phase transfer catalyst, which can improve yields.

Microwave Irradiation: Microwave-assisted synthesis, sometimes on a solid support like flyash, offers a rapid and eco-friendly alternative that avoids toxic organic solvents. derpharmachemica.comic.ac.uk

Solvent-Free Grinding: A simple and efficient approach involves grinding the reactants with basic alumina. researchgate.net

The reaction mechanism proceeds through condensation, followed by cyclization to form a 3-cyano-2-iminocoumarin intermediate, which is then hydrolyzed to yield the final 3-cyanocoumarin product.

Synthesis of 3-Cyanocoumarin Derivatives

A variety of 3-cyanocoumarin derivatives can be synthesized by modifying the starting salicylaldehyde or acetophenone. The versatility of the Knoevenagel condensation allows for the preparation of a wide array of substituted compounds. For example, reacting various 2-hydroxyacetophenones with malononitrile under phase transfer catalysis conditions has been shown to produce a range of 3-cyano-4-methylcoumarins in good yields. Similarly, solvent-free grinding methods and microwave-assisted protocols have been successfully applied to synthesize diverse 3-cyano and 3-carbethoxycoumarins. ic.ac.ukresearchgate.net

| Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Phase Transfer Catalysis | 2-hydroxyacetophenones and malononitrile | Biphase medium (e.g., aq. K2CO3-benzene) | Good yields | |

| Microwave Irradiation | 2-hydroxyacetophenones and malononitrile | Triton-B on flyash support | Eco-friendly, rapid, solvent-free | derpharmachemica.com |

| Solvent-Free Grinding | 2-hydroxybenzaldehydes and malononitrile | Basic alumina, then p-toluenesulphonic acid | Simple, efficient, solvent-free | researchgate.net |

| Conventional Heating | Substituted salicyaldehyde and malononitrile/ethyl cyanoacetate | Pyridine or piperidine | Traditional method | derpharmachemica.com |

Synthetic Routes for 4-Methylcoumarin (B1582148) Precursors

The synthesis of the core 4-methylcoumarin structure is a prerequisite for producing the target compound. The Pechmann reaction (also known as Pechmann condensation) is a widely used and general method for synthesizing coumarins and their derivatives. slideshare.netpharmacyinfoline.com This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. pharmacyinfoline.com

To obtain a 4-methylcoumarin, a phenol is reacted with an acetoacetate ester, such as ethyl acetoacetate. The acid catalyst promotes the initial formation of a β-hydroxy ester, which subsequently undergoes cyclization and dehydration to form the coumarin ring. pharmacyinfoline.com A variety of acid catalysts have been employed for this transformation.

| Catalyst | Phenol Substrate | β-Ketoester | Notes | Reference |

|---|---|---|---|---|

| Concentrated Sulfuric Acid | Resorcinol | Ethyl acetoacetate | Classic and widely used method. | slideshare.netpharmacyinfoline.com |

| Aluminum Chloride | Phenol | Ethyl acetoacetate | Effective for simple phenols. | pharmacyinfoline.com |

| Nano-crystalline sulfated-zirconia | m-aminophenol or m-hydroxyphenol | Ethyl acetoacetate | A solid acid catalyst that can be recovered and reused. | wordpress.com |

| Oxalic Acid | Resorcinol | Ethyl acetoacetate | Used in ethanol (B145695) under abatement conditions. | sathyabama.ac.in |

The synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate is a frequently cited example of this reaction, highlighting its utility in creating functionalized coumarin precursors. slideshare.netpharmacyinfoline.comwordpress.comsathyabama.ac.inyoutube.com

Advanced and Green Synthesis Techniques in Coumarin Chemistry

In recent decades, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize the use and generation of hazardous substances. benthamdirect.comeurekaselect.com These methods focus on improving reaction efficiency, reducing energy consumption, and using environmentally benign solvents and catalysts. benthamdirect.comeurekaselect.com Key green chemistry strategies in coumarin synthesis include one-pot reactions, the use of alternative energy sources like microwaves, and biocatalytic approaches. benthamdirect.comeurekaselect.com Such techniques have been successfully applied to classic coumarin condensation reactions, including the Knoevenagel, Pechmann, and Perkin reactions, often resulting in higher yields, greater purity, and simpler post-reaction work-up compared to conventional methods. benthamdirect.comnih.gov

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents a highly efficient strategy for building complex molecules like coumarin analogues. This approach avoids the lengthy separation and purification processes of intermediate compounds, saving time, resources, and reducing waste. google.com Various one-pot methodologies have been developed for coumarin synthesis.

For instance, an efficient one-pot synthesis of 3-substituted coumarins has been achieved through Knoevenagel condensation of o-hydroxyaryl aldehydes with acetonitriles in water, eliminating the need for organic solvents. clockss.org This method is notable for its simplicity and high yields. clockss.org Another innovative one-pot approach involves an intramolecular Wittig reaction of substituted 2-formylphenyl 2-bromoacetate in aqueous sodium bicarbonate at room temperature, which offers the advantages of mild reaction conditions and an easy work-up. rsc.org

The synthesis of coumarin-3-carboxylic acids has been accomplished via a one-pot Knoevenagel condensation of 2-hydroxybenzaldehydes with Meldrum's acid in water at room temperature, catalyzed by potassium carbonate. acs.org Furthermore, green one-pot protocols using environmentally benign mixtures like vinegar and ethanol as both catalyst and solvent have been successfully used to synthesize coumarin-hydroxybenzohydrazide hybrids. nih.gov These examples underscore the versatility of one-pot reactions in creating diverse coumarin structures through more sustainable pathways.

Table 1: Comparison of One-Pot Synthesis Methods for Coumarin Analogues

| Reaction Type | Reactants | Catalyst/Medium | Key Advantages |

|---|---|---|---|

| Knoevenagel Condensation | o-hydroxyaryl aldehydes, acetonitriles | Water | High yields, no organic solvents. clockss.org |

| Intramolecular Wittig | 2-formylphenyl 2-bromoacetate | Aqueous NaHCO₃ | Mild conditions, easy work-up. rsc.org |

| Knoevenagel Condensation | 2-hydroxybenzaldehydes, Meldrum's acid | K₂CO₃ in Water | Room temperature, practical for large scale. acs.org |

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. benthamdirect.com In coumarin chemistry, microwave-assisted synthesis offers a green alternative to conventional heating methods, characterized by shorter reaction times, reduced energy consumption, and the frequent possibility of performing reactions under solvent-free conditions. benthamdirect.combenthamdirect.com

The Pechmann condensation, a classic method for synthesizing 4-substituted coumarins, has been adapted extensively for microwave conditions. For example, the reaction of phenols with β-ketoesters can be efficiently catalyzed by FeF₃ under solvent-free microwave irradiation, providing coumarin derivatives in high yields. nih.gov Another green approach utilizes fly ash, a byproduct from thermal power stations, as a catalyst for the Pechmann condensation under solvent-free microwave conditions. derpharmachemica.com This method is both economical and environmentally friendly. derpharmachemica.com Lewis acids such as SnCl₂·2H₂O have also been used to catalyze the microwave-assisted Pechmann condensation of resorcinol and ethyl acetoacetate, yielding 7-hydroxy-4-methyl coumarin. rasayanjournal.co.in

Beyond the Pechmann reaction, microwave technology has been applied to one-pot, multi-component syntheses to create complex coumarin hybrids. arabjchem.org For instance, coumarin-thiazole derivatives have been constructed via a one-pot, three-component reaction under microwave irradiation, demonstrating the technique's utility in generating diverse molecular scaffolds efficiently. arabjchem.orgkjscollege.com

Table 2: Examples of Microwave-Assisted Coumarin Synthesis

| Reaction Type | Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Pechmann Condensation | Phenols, Ethyl acetoacetate | FeF₃ | Solvent-free, 450 W | Good yields. nih.gov |

| Pechmann Condensation | Substituted phenols, Ethyl acetoacetate | Fly ash | Solvent-free, 300 W | Good to excellent yields. derpharmachemica.com |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | SnCl₂·2H₂O | Solvent-free | 55.25%. rasayanjournal.co.in |

| Knoevenagel Condensation | Salicylaldehyde, Ethyl acetate derivatives | Piperidine | Solvent-free | Not specified. kjscollege.com |

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high specificity under mild conditions, thereby reducing toxic byproducts and energy consumption. iajesm.in In coumarin synthesis, enzymes such as oxidoreductases, hydrolases, and transferases can mediate reactions with high regio- and stereoselectivity, which is particularly valuable for creating complex structures. iajesm.in

A key area of interest for synthesizing compounds like this compound is enzymatic halogenation. Nature has evolved a diverse array of halogenating enzymes that can incorporate halogen atoms into organic molecules with remarkable precision, a task that can be challenging for traditional synthetic chemistry. nih.govrsc.org These enzymes operate under environmentally friendly conditions, using non-toxic halide salts. rsc.org

There are several classes of halogenating enzymes, including:

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize halides (Cl⁻, Br⁻, I⁻) to a reactive "X⁺" equivalent, which then performs an electrophilic attack on a substrate. nih.govmdpi.com Heme-iron and vanadium-dependent haloperoxidases are two major subclasses. mdpi.com While powerful, they can sometimes suffer from a lack of substrate specificity. mdpi.com

Flavin-Dependent Halogenases (FDHs): This class of enzymes is particularly promising for biocatalysis. rsc.org They utilize reduced flavin adenine (B156593) dinucleotide (FADH₂), oxygen, and a halide salt to regioselectively halogenate electron-rich aromatic rings, such as those found in tryptophan or phenol derivatives. rsc.org The reaction proceeds via the formation of a hypohalous acid intermediate within the enzyme's active site, allowing for precise control over the halogenation position. rsc.org

The application of halogenases could provide a direct and green route to novel halogenated coumarin structures. By selecting or engineering an enzyme with the desired regioselectivity, it is theoretically possible to introduce bromine and chlorine atoms at specific positions on a coumarin precursor. This biocatalytic approach avoids the use of hazardous molecular bromine or chlorine and can overcome the regioselectivity challenges often encountered in the chemical halogenation of complex aromatic systems. rsc.orgthieme.de While the direct enzymatic synthesis of this compound has not been reported, the ongoing discovery and engineering of halogenases present a promising future direction for the synthesis of this and other novel polyhalogenated coumarins. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 8-Bromo-6-chloro-3-cyano-4-methylcoumarin, both ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns are expected for the aromatic and methyl protons.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C4) | ~2.5 | Singlet (s) |

| Aromatic H (at C5) | ~7.8 | Doublet (d) |

| Aromatic H (at C7) | ~7.6 | Doublet (d) |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| C3 (cyano-substituted) | ~115 |

| C4 (methyl-substituted) | ~150 |

| C4a | ~120 |

| C5 | ~128 |

| C6 (chloro-substituted) | ~130 |

| C7 | ~125 |

| C8 (bromo-substituted) | ~118 |

| C8a | ~152 |

| C=O (lactone) | ~160 |

| -C≡N (cyano) | ~117 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups.

Expected FTIR Spectral Data:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 |

| C=O (Lactone) | 1700 - 1750 |

| C=C (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic, -CH₃) | 2850 - 3000 |

| C-Cl | 600 - 800 |

| C-Br | 500 - 600 |

The sharp and intense absorption band for the nitrile group (C≡N) is a key diagnostic feature. The strong absorption of the lactone carbonyl group (C=O) is also a prominent feature of the coumarin (B35378) core. The presence of aromatic C=C and C-H stretching vibrations, along with the characteristic absorptions for the C-Cl and C-Br bonds, would collectively confirm the presence of all the key structural components of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would reveal the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine.

Expected Mass Spectrometry Data:

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₅BrClNO₂). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant peaks in this cluster would be [M]⁺, [M+2]⁺, and [M+4]⁺, with their relative intensities providing a clear signature for the presence of one bromine and one chlorine atom.

Common fragmentation pathways for coumarins often involve the loss of CO, leading to a significant fragment ion. Other fragmentations could involve the loss of the bromine, chlorine, or cyano groups, providing further corroboration of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The coumarin scaffold is a well-known chromophore, and its absorption spectrum is sensitive to the nature and position of substituents.

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show distinct absorption bands. Theoretical calculations based on Density Functional Theory (DFT) suggest an absorption maximum (λ_max) around 365 nm. This absorption is attributed to π → π* electronic transitions within the extended conjugated system of the coumarin ring, which is influenced by the auxochromic and chromophoric substituents. The presence of electron-withdrawing groups like bromo, chloro, and cyano moieties can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent 4-methylcoumarin (B1582148), providing valuable information about the electronic structure of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. This process provides empirical evidence to support the compound's proposed molecular formula. For this compound, this analysis is crucial to verify the precise ratio of carbon, hydrogen, and nitrogen atoms, ensuring the successful synthesis and purity of the target molecule.

The verification is achieved by comparing the experimentally determined percentages of each element with the theoretical values calculated from the compound's molecular formula, C₁₁H₅BrClNO₂. The theoretical composition is calculated based on the atomic masses of the constituent elements (Carbon: 12.01 u; Hydrogen: 1.008 u; Bromine: 79.90 u; Chlorine: 35.45 u; Nitrogen: 14.01 u; Oxygen: 16.00 u) and the molecular weight of the compound (316.52 g/mol ).

Detailed research findings containing the experimentally determined values for this compound are not available in the reviewed scientific literature. However, the theoretical percentages have been calculated to serve as a benchmark for future analytical work. A close correlation between the experimental and calculated values, typically within a ±0.4% margin, would confirm the elemental composition and high purity of the synthesized compound.

Table 1: Elemental Composition of this compound

| Element | Symbol | Theoretical (%) | Experimentally Found (%) |

| Carbon | C | 41.74 | Data not available |

| Hydrogen | H | 1.59 | Data not available |

| Nitrogen | N | 4.42 | Data not available |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, electronic distributions, and thermodynamic stabilities with high accuracy.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of coumarin (B35378) derivatives. Studies utilizing DFT with the B3LYP functional and a 6-31G(d,p) basis set have been employed to determine the optimized molecular geometry of 8-Bromo-6-chloro-3-cyano-4-methylcoumarin. smolecule.com

The calculations reveal critical electronic features of the molecule. The bromine and chlorine atoms at positions 8 and 6, respectively, exert significant electron-withdrawing effects, which polarize the entire coumarin ring system. smolecule.com Concurrently, the cyano group at the C3 position further stabilizes the molecular framework through resonance. In contrast, the methyl group at C4 provides a modest electron-donating effect via hyperconjugation. smolecule.com

These computational findings are corroborated by experimental data from single-crystal X-ray diffraction. This analysis confirms that the coumarin core is essentially planar, with only a slight puckering at the pyranone oxygen atom. smolecule.com The crystal structure is categorized within the monoclinic space group P2₁/c. smolecule.com Intermolecular interactions are also observed, including Type-I halogen-halogen interactions between the bromine and chlorine atoms of adjacent molecules, as well as hydrogen bonding between the cyano group and methyl groups. smolecule.com

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's ability to act as an electron donor or acceptor.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | -6.2 | -2.4 | 3.8 |

| 6-Chloro analog | -6.1 | -2.3 | 3.8 |

| Non-halogenated coumarin | -5.9 | -1.9 | 4.0 |

This table presents data derived from DFT calculations on halogenated coumarins. smolecule.com

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. nih.gov The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would reflect the strong electron-withdrawing nature of the halogen atoms, the cyano group, and the lactone carbonyl oxygen. These regions would be characterized by a high electron density and are depicted as red or yellow, indicating electronegative potential. These sites are susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms of the methyl group and the aromatic ring would exhibit a lower electron density, shown in blue, indicating electropositive potential and favorability for nucleophilic attack. smolecule.com

Quantum chemical calculations can also predict key thermodynamic parameters such as entropy (S), enthalpy (H), and Gibbs free energy (G) at a given temperature. These parameters are fundamental to understanding the stability and reactivity of a molecule. Enthalpy relates to the total energy content, entropy measures the degree of disorder, and the Gibbs free energy combines these factors to predict the spontaneity of a chemical reaction. While specific calculated values for this compound are not detailed in the available literature, DFT frequency calculations are routinely used to derive these properties, providing a theoretical basis for assessing the compound's thermal stability and reaction equilibria.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Research indicates that this compound exhibits potential anti-inflammatory, anti-cancer, and anti-bacterial properties, suggesting it interacts with specific biological targets like enzymes or receptors. smolecule.com While specific docking studies for this exact compound are not extensively published, the interactions of structurally similar coumarin derivatives with various protein targets have been explored, providing a model for its potential mechanisms of action.

Given its reported potential as an anti-cancer agent, relevant targets for docking studies would include enzymes like cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov For example, docking studies of other coumarin derivatives with CDK2 have shown that the coumarin scaffold can fit within the enzyme's active site. nih.gov

In the context of its potential antibacterial activity, enzymes such as DNA gyrase and topoisomerase IIA are common targets. nih.gov Docking simulations of other cyanocoumarins against these bacterial enzymes have demonstrated that the ligand can establish crucial hydrogen bonds with amino acid residues in the active site. nih.govnih.gov

Prediction of Binding Affinities and Modes (e.g., Hydrogen Bonding, π-Stacking)

Computational docking and molecular dynamics simulations are instrumental in predicting how this compound might bind to a biological target. The affinity and orientation of the molecule within a protein's active site are governed by a variety of non-covalent interactions, which can be modeled with considerable accuracy. The specific functional groups of this compound—bromo, chloro, cyano, and the coumarin core itself—are all expected to play distinct roles in molecular recognition.

Hydrogen Bonding: The cyano group (-C≡N) and the lactone carbonyl group (C=O) are potent hydrogen bond acceptors. These groups can form crucial hydrogen bonds with donor residues (such as the amide protons of asparagine and glutamine, or the hydroxyl groups of serine, threonine, and tyrosine) in a protein's binding pocket. These interactions are highly directional and significantly contribute to binding affinity and specificity. nih.gov

π-Stacking: The fused aromatic ring system of the coumarin core is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.netrsc.org These interactions, where the electron clouds of the aromatic rings overlap, are a major driving force for the binding of planar molecules into protein active sites. Depending on the geometry, these can be parallel-displaced or T-shaped (edge-to-face) interactions.

Halogen Bonding: The bromine and chlorine atoms at the 8- and 6-positions, respectively, can participate in halogen bonding. This is a highly directional interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or the side chains of serine, aspartate, or glutamate. Halogen bonds can be as strong as conventional hydrogen bonds and are increasingly recognized as critical for ligand recognition.

Hydrophobic Interactions: The methyl group at the 4-position and the aromatic benzene (B151609) ring contribute to hydrophobic interactions, associating with nonpolar residues in the binding site to release ordered water molecules, which is an entropically favorable process.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Contributing Functional Group(s) | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bonding | 3-Cyano, Lactone Carbonyl | Asn, Gln, Ser, Thr, Tyr, His |

| π-π Stacking | Coumarin Aromatic Core | Phe, Tyr, Trp |

| Halogen Bonding | 8-Bromo, 6-Chloro | Backbone C=O, Asp, Glu, Ser |

Computational Design of Analogues with Enhanced Binding

Based on a predicted binding mode, computational methods can guide the design of analogues of this compound with potentially enhanced binding affinity and selectivity. repec.org This process, often termed structure-based drug design, involves iterative in silico modification of the lead compound.

For instance, if a docking simulation reveals an unoccupied hydrophobic pocket near the 4-methyl group, analogues with larger alkyl groups (e.g., ethyl or propyl) could be designed to fill this space and increase hydrophobic interactions. Similarly, if the 8-bromo group is positioned near a potential hydrogen bond donor, replacing it with a group capable of forming such a bond (like a hydroxyl or amino group) could be explored computationally. The goal is to optimize the non-covalent interactions between the ligand and its target. researchgate.net This rational design process significantly reduces the number of compounds that need to be synthesized and tested experimentally, accelerating the drug discovery pipeline. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. sciepub.com

2D-QSAR Methodologies for Activity Prediction

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. nih.gov For a series of analogues based on the this compound scaffold, these descriptors could include:

Topological descriptors: Indices that describe the connectivity of atoms (e.g., Wiener index, Randić index).

Electronic descriptors: Parameters related to the molecule's electronic structure (e.g., partial charges, dipole moment).

Physicochemical descriptors: Properties like molecular weight, logP (lipophilicity), and molar refractivity. mdpi.com

A mathematical model, often derived using multiple linear regression (MLR) or partial least squares (PLS), is then built to predict the activity of new, unsynthesized compounds. For example, a 2D-QSAR study on halogenated aromatic compounds identified descriptors like the projected positive surface area (PPSA1), ionization potential (EIP), and LUMO energy as important for predicting cytotoxicity. sciepub.com

3D-QSAR Approaches Leveraging Ligand Properties

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. These techniques require the 3D alignment of a set of molecules and calculate steric and electrostatic fields around them. nih.govbenthamdirect.com

The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on coumarin derivatives as antifungal agents identified that bulky, electropositive groups at certain positions enhance activity, providing a clear roadmap for designing more potent compounds. nih.gov A hypothetical CoMFA model for a series of this compound analogues would yield statistical parameters indicating its predictive power. eurekaselect.comresearchgate.net

Table 2: Example Statistical Parameters for a Hypothetical 3D-QSAR Model of Coumarin Analogues

| Parameter | Description | Typical Value |

|---|---|---|

| q² (or Q²) | Cross-validated correlation coefficient; indicates internal predictive ability. | > 0.5 |

| r² (or R²) | Non-cross-validated correlation coefficient; indicates the goodness of fit. | > 0.6 |

| F-statistic | A measure of the statistical significance of the model. | High value |

In Silico Screening and Rational Drug Design Approaches

In silico screening and rational design represent the culmination of the aforementioned computational techniques, providing a powerful workflow for modern drug discovery. researchgate.net The process typically begins with high-throughput virtual screening, where large libraries of compounds are computationally docked against a target protein to identify initial "hits". chemrxiv.orgnih.gov

Coumarin derivatives are frequently identified in such screens due to their favorable structural and physicochemical properties. biointerfaceresearch.com Once hits are identified, their binding modes are analyzed in detail. QSAR models, developed from existing active compounds, can then be used to predict the activity of new virtual analogues and prioritize them for synthesis. nih.gov This integrated approach, combining virtual screening, molecular docking, and QSAR, allows researchers to efficiently explore vast chemical space and rationally design novel molecules, such as analogues of this compound, with optimized properties for a specific therapeutic effect. rsc.orgrsc.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Asparagine |

| Glutamine |

| Serine |

| Threonine |

| Tyrosine |

| Phenylalanine |

| Tryptophan |

| Aspartate |

| Glutamate |

| Alanine |

| Valine |

| Leucine |

| Isoleucine |

| Methionine |

| Histidine |

| Ethyl acetoacetate (B1235776) |

| Resorcinol (B1680541) |

| Ciprofloxacin |

| Metformin |

| Acarbose |

| Isoniazid |

| Rifampicin |

| Boscalid |

Biological Activity Spectrum and Mechanistic Investigations

Anti-inflammatory Activity and Mechanistic Elucidation

While the broader class of coumarins has been investigated for anti-inflammatory effects, specific data on 8-Bromo-6-chloro-3-cyano-4-methylcoumarin is not available.

Modulation of Inflammatory Enzymes (e.g., Cyclooxygenase (COX), Lipoxygenase (LOX))

There is no specific information available in the reviewed scientific literature regarding the modulation of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes by this compound.

Potential Influence on Cellular Processes and Signaling Pathways

Information on the potential influence of this compound on cellular processes and signaling pathways related to inflammation is not detailed in the available literature.

Anticancer Activity Research

The potential for this compound to be a candidate for developing therapeutic agents against cancer has been suggested, but specific studies are lacking. smolecule.com

Induction of Apoptosis in Cancer Cell Lines (e.g., Caspase-Dependent, Mitochondrial Pathway)

There are no specific studies available that detail the induction of apoptosis in cancer cell lines by this compound, nor is there information on its potential involvement of caspase-dependent or mitochondrial pathways.

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

Specific research findings on the inhibition of cancer cell proliferation or the induction of cell cycle arrest by this compound are not present in the reviewed literature.

Modulation of Oxidative Stress and Antioxidant Effects in Cellular Models

There is no available data from cellular models on the modulation of oxidative stress or any antioxidant effects of this compound.

Inhibition of Angiogenesis and Metastasis in Preclinical Models

The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical processes in tumor progression. While the broader class of coumarins has been investigated for anti-angiogenic and anti-metastatic properties, specific preclinical data for this compound is not extensively detailed in currently available research. General studies on related compounds suggest that coumarins can interfere with signaling pathways, such as those involving Vascular Endothelial Growth Factor (VEGF), which are crucial for angiogenesis. However, dedicated studies are required to confirm and quantify the specific inhibitory effects of this particular bromo-chloro substituted cyanocoumarin on these complex processes.

Impact on Immune System Components within Cancer Contexts

The interaction between cancer cells and the immune system is a key area of therapeutic research. Certain coumarin (B35378) derivatives have been noted for their immunomodulatory activities, which could potentially be harnessed to enhance anti-tumor immune responses. These activities may include influencing cytokine production or modulating the function of immune cells within the tumor microenvironment. At present, specific studies detailing the impact of this compound on immune components in a cancer context have not been reported in the accessible scientific literature.

Targeting Specific Signaling Pathways (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. d-nb.info This makes it a prime target for anticancer drug development. d-nb.infonih.gov Some hybrid molecules incorporating a coumarin scaffold have been found to inhibit this pathway, leading to apoptosis in cancer cells. nih.gov While the structural features of this compound make it a candidate for interaction with kinase pathways, direct evidence and mechanistic studies confirming its specific inhibitory activity on the PI3K/Akt/mTOR pathway are not yet available in published research.

In Vitro Cytostatic Evaluation Against Tumor Cell Lines

The evaluation of a compound's ability to inhibit cancer cell growth (cytostatic activity) is a fundamental step in anticancer research. Numerous studies have demonstrated the cytotoxic potential of various coumarin derivatives against a wide range of human cancer cell lines. Structure-activity relationship (SAR) studies on these derivatives often indicate that the presence and position of halogen substituents, such as bromine and chlorine, on the coumarin ring can significantly influence the antiproliferative potency. For instance, the presence of a chloro or bromo group at the 6-position of the coumarin moiety has been observed to enhance bioactivity in some contexts. However, specific IC₅₀ (half-maximal inhibitory concentration) values for this compound against various tumor cell lines are not documented in the currently accessible literature, precluding the creation of a detailed data table at this time.

Antimicrobial Activity Investigations

The rise of antimicrobial resistance has spurred the search for new therapeutic agents with novel mechanisms of action. Coumarin derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activities.

Antibacterial Efficacy and Proposed Mechanisms (e.g., DNA Gyrase, Quorum Sensing LasR Binding Domain Inhibition)

Coumarins are known to exert their antibacterial effects through various mechanisms. One of the key targets is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. ekb.eg By inhibiting the ATPase activity of the GyrB subunit of this enzyme, coumarins can disrupt DNA synthesis, leading to bacterial cell death. The structural similarity of some coumarins to novobiocin, a known DNA gyrase inhibitor, supports this proposed mechanism.

Another important mechanism is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation. ijsr.net By interfering with QS signaling receptors, such as the LasR protein in Pseudomonas aeruginosa, coumarin compounds can act as quorum sensing inhibitors (QSIs), effectively disarming the pathogen without killing it, which may reduce the pressure for resistance development. While the halogenated 3-cyano-4-methylcoumarin scaffold is a promising candidate for both DNA gyrase and LasR inhibition, specific experimental data confirming the antibacterial efficacy and these precise mechanisms for this compound are not yet available.

Antifungal Efficacy against Pathogenic Strains

Coumarin and its derivatives have also demonstrated notable activity against various pathogenic fungi, including strains of Candida and Aspergillus. The proposed mechanisms for their antifungal action include the disruption of the fungal cell membrane and wall, leading to altered permeability and eventual cell death. Studies have shown that the nature and position of substituents on the coumarin ring are critical for determining the potency and spectrum of antifungal activity. Although the combined bromo and chloro substitutions on the this compound framework suggest potential for potent antifungal effects, specific Minimum Inhibitory Concentration (MIC) values against key pathogenic fungal strains have not been reported in the available scientific literature.

Antiviral Properties and Mechanisms of Action

Coumarin and its derivatives have been identified as a promising class of antiviral agents, exhibiting activity against a wide array of viruses, including Human Immunodeficiency Virus (HIV), influenza, hepatitis viruses, and Chikungunya virus. nih.govnih.govresearchgate.net The antiviral mechanisms of coumarins are diverse and target multiple stages of the viral life cycle. nih.govresearchgate.net

These mechanisms include:

Inhibition of Viral Enzymes: Coumarin derivatives have been shown to inhibit key viral enzymes essential for replication, such as HIV reverse transcriptase, protease, and integrase. nih.govresearchgate.net

Blocking Viral Entry: Some coumarins can interfere with the initial stages of infection, such as the binding of the virion to host cell receptors and subsequent fusion and entry. researchgate.net

Modulation of Host Cell Pathways: Coumarins can also exert their antiviral effects by regulating host cellular pathways that viruses hijack for their own replication. This includes the modulation of pathways like NF-κB and Akt-Mtor. nih.govresearchgate.net

For instance, certain 3-phenylcoumarins and 4-phenylcoumarins have demonstrated anti-HIV activity. nih.gov While direct studies on this compound are not available, its core structure is representative of a class of compounds with established antiviral potential.

Anti-leishmanial Activity and Mechanistic Hypotheses

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Natural and synthetic coumarins have emerged as a class of compounds with demonstrated anti-leishmanial properties. nih.govnih.govplos.org Various derivatives have been screened for their efficacy against different Leishmania species, with some showing moderate to good activity. nih.govresearchgate.net For example, certain synthetic biscoumarins have been evaluated, with the most potent analog in one study showing an IC50 value of 35.62 ± 0.15 μM. researchgate.net

The precise mechanism of action for the anti-leishmanial effects of coumarins is not fully elucidated. However, one of the leading hypotheses is that these compounds may enhance the phagocytic activity of macrophages, which are the primary host cells for the Leishmania parasite. nih.govplos.org Other studies on different scaffolds suggest that targeting the parasite's mitochondrial membrane potential could be another possible mechanism. mdpi.com The potential of this compound in this context remains to be experimentally verified.

Enzyme Inhibition Studies of Relevant Biological Targets

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govbenthamscience.com Coumarin derivatives have been extensively investigated as MAO inhibitors, with many exhibiting high potency and selectivity, particularly for the MAO-B isoform. nih.govresearchgate.netnih.gov

Structure-activity relationship (SAR) studies have revealed that the coumarin scaffold is ideal for MAO inhibition. researchgate.netscienceopen.com The substitution pattern on the coumarin ring significantly influences both potency and selectivity. For example, a phenyl group at the C-3 position of the coumarin ring tends to enhance MAO-B inhibition. scienceopen.com The nature and position of substituents on the coumarin nucleus are critical for specificity. scienceopen.com While specific inhibitory data for this compound against MAO-A and MAO-B is not available, the presence of halogen atoms on the core structure is a feature seen in other biologically active coumarin-based inhibitors.

Table 1: MAO-B Inhibitory Activity of Selected Coumarin Derivatives

| Coumarin Derivative | MAO-B IC50 (μM) | Selectivity (MAO-A/MAO-B) |

|---|---|---|

| 3-Phenylcoumarin | 0.85 | >11.7 |

| 7-Methoxy-3-phenylcoumarin | 0.12 | >83.3 |

| 6-Chloro-3-(3'-methoxyphenyl)coumarin | 0.001 | High |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. nih.gov Coumarin derivatives have been identified as promising inhibitors of these enzymes. benthamscience.comnih.govnih.gov Studies have shown that some coumarins exhibit moderate inhibitory activity against AChE but can be remarkably potent and selective inhibitors of BChE. nih.gov

For example, a series of N1-(coumarin-7-yl) derivatives were screened, showing BChE inhibition in the nanomolar range, with one compound exhibiting an IC50 value of 2.0 ± 1.4 nM. nih.gov Molecular docking studies suggest that these compounds can bind effectively within the active sites of cholinesterase enzymes. nih.govnih.gov The potential of this compound as a cholinesterase inhibitor has not been reported, but the general activity of the coumarin class warrants its investigation.

Table 2: Cholinesterase Inhibitory Activity of Selected Coumarin Derivatives

| Coumarin Derivative Series | Enzyme | IC50 Range |

|---|---|---|

| N1-(coumarin-7-yl) derivatives | AChE | 42.5 to 442 μM |

| BChE | 2.0 nM to 442 μM | |

| Coumarin-azasugar-benzyl conjugates | BChE | As low as 74 nM |

Carbonic Anhydrase Isoform Inhibition (CA IX and CA XII)

Carbonic anhydrase (CA) isoforms IX and XII are tumor-associated enzymes that play a crucial role in cancer progression and are considered important therapeutic targets. nih.gov Coumarins represent an atypical class of CA inhibitors that exhibit high selectivity for these cancer-related isoforms over the ubiquitous CA I and II. nih.govunipi.it

The mechanism of inhibition is unique; coumarins are believed to act as pro-drugs. They bind to the enzyme's active site and are subsequently hydrolyzed by the esterase activity of the CA enzyme to form 2-hydroxy-cinnamic acid derivatives. unipi.it This hydrolyzed product then blocks the entrance to the active site, thereby inhibiting the enzyme. unipi.it Numerous coumarin derivatives have demonstrated potent, nanomolar-level inhibition of CA IX and CA XII, with high selectivity over off-target isoforms. nih.govunipi.itacs.org This selective inhibition makes the coumarin scaffold a highly attractive starting point for the design of novel anticancer agents.

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Coumarin Derivatives

| Coumarin Derivative | Target Isoform | Inhibition Constant (Ki) | Selectivity |

|---|---|---|---|

| Coladonin | hCA IX | 90 nM | Selective over hCA I, II, IV |

| hCA XII | 210 nM | ||

| Coladonin trifluoroacetyl derivative | hCA IX | 70 nM | Selective over hCA I, II, IV |

| hCA XII | 110 nM |

Other Enzymatic Targets (e.g., α-Glucosidase, Metalloproteinases)

The coumarin scaffold has also been investigated for its inhibitory activity against other enzymes relevant to human diseases.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes to delay glucose absorption. nih.gov Coumarin and its derivatives have been identified as potent inhibitors of this enzyme. nih.govmdpi.comresearchgate.net Hybrid molecules, such as coumarin-chalcone derivatives, have shown significantly enhanced inhibitory activity compared to the parent compounds, with IC50 values much lower than the standard drug, acarbose. frontiersin.org The structural features of the coumarin ring are crucial for this activity. nih.gov

Metalloproteinase Inhibition: Metalloproteinases are a broad family of enzymes involved in various physiological and pathological processes. Recent research has identified coumarin derivatives as inhibitors of Dipeptidyl peptidase III (DPP III), a zinc-dependent metalloproteinase from the M49 family. nih.gov In one study, a 3-benzoyl-7-hydroxycoumarin was found to be the most potent inhibitor with an IC50 value of 1.10 μM. nih.gov This finding opens a new avenue for exploring coumarins as modulators of this class of enzymes.

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The biological effects of small molecules are often predicated on their interactions with cellular macromolecules. For this compound, its chemical architecture suggests the potential for binding to both proteins and nucleic acids, thereby influencing their function. smolecule.com

The coumarin nucleus itself is a versatile scaffold known to interact with a variety of proteins. The presence of bromo and chloro substituents on the phenyl ring can enhance these interactions. Halogens are known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen, which are abundant in the backbones and side chains of proteins. These interactions can contribute to the binding affinity and selectivity of the compound for specific protein targets.

Structure-Activity Relationships (SAR) Governing Biological Effects of Halogenated and Cyano-Substituted Coumarins

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyranone core. The structure-activity relationships (SAR) for halogenated and cyano-substituted coumarins have been a subject of interest in medicinal chemistry.

Halogen Substitutions: The introduction of halogen atoms, such as bromine and chlorine, at positions C6 and C8 of the coumarin ring is known to significantly modulate the lipophilicity and electronic properties of the molecule. Increased lipophilicity can enhance the ability of a compound to cross cell membranes and reach intracellular targets. The specific position and nature of the halogen can have a profound impact on the biological activity. For instance, in some series of coumarin derivatives, the presence of a chloro group at C3 and a methyl group at C4 has been shown to enhance anticancer activity. nih.gov

Below is a generalized data table illustrating the influence of substituents on the anticancer activity of coumarin analogs, based on general findings in the field.

| Position of Substitution | Substituent | General Effect on Anticancer Activity |

| C3 | Electron-withdrawing group (e.g., -CN) | Often enhances activity |

| C4 | Small alkyl group (e.g., -CH3) | Can contribute to potency |

| C6 | Halogen (e.g., -Cl, -Br) | Generally increases activity |

| C8 | Halogen (e.g., -Cl, -Br) | Can modulate activity, position-dependent |

It is important to note that the combined effects of these substituents in this compound could be synergistic or antagonistic, and only through direct experimental evaluation can its specific biological activity spectrum be definitively determined.

Advanced Research Applications of 8 Bromo 6 Chloro 3 Cyano 4 Methylcoumarin

Development and Application as Fluorescent Probes and Dyes

8-Bromo-6-chloro-3-cyano-4-methylcoumarin serves as a foundational structure for creating sophisticated fluorescent probes. Its utility in scientific research, especially in fluorescence microscopy and cellular imaging, is attributed to its intrinsic fluorescence. smolecule.com The strategic placement of bromo, chloro, cyano, and methyl groups on the coumarin (B35378) framework modulates its electronic and photophysical properties, enabling its application in the visualization and monitoring of complex biological systems. smolecule.com

The fluorescence of substituted coumarins, including derivatives of this compound, is governed by several photophysical mechanisms. Understanding these principles is crucial for the rational design of fluorescent probes with specific functionalities. The three primary mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore (in this case, the coumarin core) is linked to an electron-donating or electron-accepting moiety that can quench its fluorescence. Upon interaction with a specific analyte, the electron transfer process is inhibited, leading to a restoration or "turn-on" of the fluorescence signal. This mechanism allows for the design of highly selective probes.

Intramolecular Charge Transfer (ICT): Many coumarin derivatives with electron-donating and electron-withdrawing groups exhibit ICT upon photoexcitation. nih.govresearchgate.net This process involves the transfer of electron density from the donor to the acceptor part of the molecule, resulting in a highly polar excited state. The emission wavelength and intensity of ICT-based probes are often sensitive to the polarity of the surrounding environment. nih.govresearchgate.net Initially, probes can be designed to have subdued fluorescence due to ICT quenching. nih.govresearchgate.net However, upon interaction with an analyte, such as through a hydride transfer from NAD(P)H, an enhanced ICT can be triggered, leading to fluorescence activation. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two different fluorophores, a donor and an acceptor. The efficiency of this energy transfer is highly dependent on the distance between and the spectral overlap of the donor and acceptor molecules. FRET-based probes are often designed as "ratiometric sensors," where a change in the ratio of the emission intensities of the donor and acceptor provides a quantitative measure of the analyte of interest.

The following table provides a summary of these fluorescence principles.

| Mechanism | Principle | Application in Probe Design |

| PET | Analyte interaction modulates electron transfer, switching fluorescence "on" or "off". | Highly selective detection of specific analytes. |

| ICT | Photoinduced electron density redistribution, sensitive to environmental polarity. | Sensing changes in local environments and analyte-triggered fluorescence enhancement. nih.gov |

| FRET | Non-radiative energy transfer between a donor and acceptor fluorophore. | Ratiometric sensing and monitoring of molecular interactions. |

Due to its fluorescent properties, this compound is utilized as a probe for imaging cellular processes in fluorescence microscopy. smolecule.com Coumarin-based probes are valued in cellular imaging for their high fluorescence quantum yields, significant Stokes shifts, and excellent photostability. ingentaconnect.com These characteristics enable the sensitive and specific visualization of subcellular structures and dynamics. The design of coumarin derivatives can be tailored for in vivo imaging applications, creating tools to investigate subtle biochemical processes within the cellular environment. acs.orgresearchgate.net For instance, specifically designed coumarin probes have been successfully used for the fluorescence imaging of various proteins and biological structures. globethesis.com

Coumarin-derived fluorescent probes are instrumental in the real-time monitoring of crucial intracellular biochemical processes. smolecule.com A significant application lies in the sensing of nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H), a key coenzyme in cellular metabolism and redox biology. nih.govnih.gov Researchers have developed coumarin-based platforms that exhibit a fluorescent response upon interaction with NAD(P)H. nih.govresearchgate.net These probes can be designed to selectively accumulate in specific organelles, such as mitochondria, allowing for the targeted investigation of metabolic pathways. nih.govresearchgate.net The fluorescence activation is often triggered by a hydride transfer from NAD(P)H, leading to an enhanced intramolecular charge transfer (ICT) and a subsequent increase in fluorescence intensity. nih.gov This enables the quantitative imaging of NAD(P)H dynamics in living cells and even in whole organisms like Drosophila melanogaster larvae, providing insights into cellular responses to nutrients and therapeutic agents. nih.govacs.org

The versatile structure of coumarins allows for their modification into chemosensors for the detection of various metal ions. ingentaconnect.combenthamdirect.comresearchgate.net Coumarin-based fluorescent probes have been developed for a wide range of metal ions, including but not limited to Cu²⁺, Hg²⁺, Mg²⁺, and Zn²⁺. benthamdirect.comresearchgate.net The sensing mechanism often involves the coordination of the metal ion to a specific binding site on the coumarin derivative. This interaction can lead to a change in the photophysical properties of the probe, such as fluorescence quenching or enhancement. rsc.orgpkdc.ac.in For example, a coumarin-derived probe exhibited significant fluorescence quenching specifically in the presence of Cu²⁺ ions, allowing for its detection in living cells. rsc.org The selectivity of these probes for different metal ions can be tuned by modifying the structure of the binding moiety. ingentaconnect.combenthamdirect.com

The table below lists some metal ions that have been detected using coumarin-based fluorescent probes.

| Metal Ion | General Observation |

| Cu²⁺ | Often causes fluorescence quenching upon complexation. rsc.org |

| Hg²⁺ | A target for coumarin-based chemosensors. benthamdirect.comresearchgate.net |

| Mg²⁺ | Detection has been reported with specific coumarin derivatives. benthamdirect.comresearchgate.net |

| Zn²⁺ | Can induce a "turn-on" fluorescence response in certain probes. pkdc.ac.in |

Coumarin derivatives often exhibit solvatochromism, a phenomenon where their absorption and emission spectra change with the polarity of the solvent. nih.govnih.govwikipedia.org This sensitivity to the local environment makes them excellent fluorescent probes for sensing environmental polarity. researchgate.net The intramolecular charge transfer (ICT) character of many substituted coumarins is responsible for this property. In a non-polar environment, the emission is typically at a shorter wavelength, while in a polar environment, the excited state is stabilized, leading to a red shift in the emission. This property has been exploited to probe the polarity of various microenvironments, such as within biomolecules or cellular membranes. researchgate.net